molecular formula C13H9Cl2NO B1452994 2-(2,3-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187171-02-3

2-(2,3-Dichlorobenzoyl)-4-methylpyridine

Cat. No. B1452994
M. Wt: 266.12 g/mol
InChI Key: IAFCWCYCRLAABU-UHFFFAOYSA-N
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Description

“2-(2,3-Dichlorobenzoyl)-4-methylpyridine” is a chemical compound. It is related to 2,3-Dichlorobenzoyl chloride , which is used in the preparation of xanthine oxidase inhibitory activity . The molecular formula of 2,3-Dichlorobenzoyl chloride is C7H3Cl3O .


Synthesis Analysis

The synthesis of related compounds involves the use of 2,3-Dichlorobenzoyl chloride. For example, in the synthesis of Lamotrigine, a drug substance, 2,3-Dichlorobenzoyl chloride is treated with cuprous cyanide to form an acyl cyanide . This intermediate is then reacted with the nitrate salt of aminoguanidine to give an intermediate which is cyclised to the diamino triazine of the drug product .


Molecular Structure Analysis

The molecular structure of 2,3-Dichlorobenzoyl chloride, a related compound, has the molecular formula C7H3Cl3O . The average mass is 209.457 Da and the monoisotopic mass is 207.924942 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied. For instance, a simple, selective, and sensitive gradient reversed-phase liquid chromatography method has been developed for the separation and determination of 2,3-dichlorobenzoic acid, which is an intermediate of the lamotrigine drug substance, and its regio isomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichlorobenzoyl chloride, a related compound, include a molecular formula of C7H3Cl3O, an average mass of 209.457 Da, and a monoisotopic mass of 207.924942 Da .

Scientific Research Applications

Hydrogen Bonded Supramolecular Associations

The study of hydrogen-bonded supramolecular associations reveals the potential of 2-(2,3-Dichlorobenzoyl)-4-methylpyridine derivatives in forming crystal structures through organic acid-base salts. These structures exhibit extensive classical hydrogen bonds and noncovalent interactions, contributing to the understanding of weak and strong noncovalent interactions in crystal packing. The research demonstrates the role of such interactions in the formation of 1D–3D framework structures, highlighting the importance of various non-covalent interactions in supramolecular chemistry (Khalib et al., 2014).

Silyl-Mediated Halogen/Halogen Displacement

In the realm of organic synthesis, the derivative plays a crucial role in the silyl-mediated halogen/halogen displacement reactions. The ability to convert chloropyridines into their bromo and iodo counterparts through such reactions demonstrates the compound's utility in synthesizing various halogenated pyridines. This process is essential for creating intermediates used in pharmaceuticals and agrochemicals, showcasing the compound's versatility in organic synthesis (Schlosser & Cottet, 2002).

Synthesis of Complexes and Coordination Chemistry

The synthesis and structural analysis of complexes formed with 2-(2,3-Dichlorobenzoyl)-4-methylpyridine derivatives shed light on their potential in coordination chemistry. The preparation of such complexes, characterized by X-ray diffraction, provides insights into their crystal structures and the types of interactions that stabilize them. This research area explores the compound's applications in developing new materials with specific magnetic, optical, or catalytic properties, contributing to advancements in materials science and catalysis (Xia, 2001).

Pyridinylmethyl Functionalization

The functionalization of pyridinylmethyl groups using 2-(2,3-Dichlorobenzoyl)-4-methylpyridine derivatives is significant in synthesizing cognition-enhancing drugs. This method involves a series of reactions, including chlorination and methanesulfonylation, to produce novel alkylating agents. Such processes are crucial for developing therapeutic agents, demonstrating the compound's relevance in pharmaceutical research (Pesti et al., 2000).

Preparation and Characterization of Nonclassical Compounds

Research on the preparation and characterization of nonclassical compounds, such as tetraazaporphyrin complexes, highlights the potential of 2-(2,3-Dichlorobenzoyl)-4-methylpyridine derivatives in developing materials with unusual bonding systems. These studies contribute to the field of supramolecular chemistry, offering insights into the design and synthesis of novel compounds with unique properties for applications in optoelectronics and catalysis (Kimura et al., 2011).

Safety And Hazards

The safety data sheet for 2,3-Dichlorobenzoyl chloride, a related compound, indicates that it causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(2,3-dichlorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-5-6-16-11(7-8)13(17)9-3-2-4-10(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFCWCYCRLAABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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